Amelubant

Pharmacology Drug Discovery Inflammation

Amelubant (BIIL 284) is a potent, oral LTB4 receptor antagonist prodrug. Its active metabolites (BIIL 260/315) block BLT1/BLT2, inhibiting neutrophil chemotaxis with high in vivo potency (ED50 0.004 mg/kg) and 24h receptor blockade. Ideal for validating PK/PD models and studying neutrophilic inflammation in respiratory disease research. A benchmark compound for LTB4 pathway studies.

Molecular Formula C33H34N2O5
Molecular Weight 538.6 g/mol
CAS No. 346735-24-8
Cat. No. B1665960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmelubant
CAS346735-24-8
SynonymsAmelubant;  BIIL-284;  BIIL-284-BS;  BIIL-284BS.
Molecular FormulaC33H34N2O5
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(=N)C1=CC=C(C=C1)OCC2=CC(=CC=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O
InChIInChI=1S/C33H34N2O5/c1-4-38-32(37)35-31(34)25-8-16-29(17-9-25)39-21-23-6-5-7-24(20-23)22-40-30-18-12-27(13-19-30)33(2,3)26-10-14-28(36)15-11-26/h5-20,36H,4,21-22H2,1-3H3,(H2,34,35,37)
InChIKeySBVYURPQULDJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amelubant (BIIL 284) Procurement Guide: A Prodrug Leukotriene B4 (LTB4) Receptor Antagonist for Inflammatory and Respiratory Disease Research


Amelubant (CAS 346735-24-8, also designated BIIL 284) is an investigational small-molecule prodrug that functions as a long-acting, orally bioavailable antagonist of the leukotriene B4 (LTB4) receptor [1]. It was developed by Boehringer Ingelheim as a novel anti-inflammatory agent [2]. Upon administration, Amelubant is rapidly metabolized by ubiquitous esterases into its active metabolites, BIIL 260 and its glucuronidated form BIIL 315 [3]. These metabolites act as potent, competitive, and reversible antagonists at the G-protein coupled receptors BLT1 and BLT2, which mediate the pro-inflammatory and chemotactic effects of the lipid mediator LTB4 [4]. Its clinical development has focused on conditions driven by neutrophilic inflammation, including cystic fibrosis (CF), chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis (RA) [5].

Why Substituting Amelubant with Other Leukotriene Modulators Can Compromise Your LTB4 Pathway Research


Leukotriene pathway inhibitors are not functionally interchangeable, as they target distinct enzymes and receptors with differing downstream effects. Amelubant (BIIL 284) specifically antagonizes the LTB4 receptor (BLT1/BLT2), thereby blocking the potent neutrophil chemotaxis and activation driven by this eicosanoid [1]. This mechanism differs fundamentally from cysteinyl leukotriene receptor antagonists (e.g., montelukast, zafirlukast), which target CysLT1 and primarily affect bronchoconstriction and vascular permeability [2]. Similarly, it differs from 5-lipoxygenase (5-LO) inhibitors like zileuton, which broadly suppress the synthesis of all leukotrienes, potentially leading to a different side effect profile [3]. Even among LTB4 receptor antagonists, the choice is critical due to significant variations in potency, pharmacokinetics, and the prodrug nature of Amelubant, which dictates its specific in vivo profile [4]. The quantitative evidence below demonstrates why these distinctions matter for experimental design and target validation.

Amelubant vs. Comparator Compounds: A Quantitative Evidence Guide for Procurement Decisions


Amelubant's Prodrug Mechanism Differentiates it from Direct Antagonists Like Etalocib

Amelubant is not a direct LTB4 antagonist. It is a prodrug with negligible binding to the LTB4 receptor (Ki = 221-230 nM). Its differentiation lies in its rapid in vivo metabolism by ubiquitous esterases into two high-affinity active metabolites, BIIL 260 and BIIL 315 [1]. This contrasts with the direct antagonist Etalocib (LY293111), which does not require metabolic activation and acts directly on the receptor with a Ki of 25 nM . The prodrug nature of Amelubant can influence its absorption, distribution, and duration of action, representing a key mechanistic difference for experimental models.

Pharmacology Drug Discovery Inflammation

Active Metabolites of Amelubant Demonstrate High Affinity for Human LTB4 Receptors

Following conversion, the active metabolites of Amelubant, BIIL 260 and BIIL 315, exhibit sub-nanomolar to low nanomolar affinity for the human LTB4 receptor [1]. On isolated human neutrophil membranes, the Ki values for BIIL 260 and BIIL 315 are 1.7 nM and 1.9 nM, respectively, and on vital human neutrophilic granulocytes, the Ki is approximately 1 nM [1]. In functional assays, these metabolites potently inhibit LTB4-induced intracellular Ca2+ release in human neutrophils, with IC50 values of 0.82 nM (BIIL 260) and 0.75 nM (BIIL 315) [1]. This high affinity is comparable to that of the direct antagonist CP-105696 (IC50 = 8.42 nM) and BIIL-260 hydrochloride (Ki = 1.7 nM) , but with the unique advantage of being generated in vivo from a longer-acting prodrug.

Receptor Pharmacology Binding Assays Neutrophil Biology

Amelubant Exhibits Exceptionally High Oral Potency and Long Duration of Action In Vivo

In preclinical models, Amelubant (administered as BIIL 284) demonstrates high oral potency and a sustained duration of effect. It inhibited LTB4-induced neutropenia in monkeys with an ED50 of 0.004 mg/kg p.o., and a single oral dose of 0.3 mg/kg achieved full blockade of LTB4 receptors for 24 hours [1]. This contrasts with some other antagonists that may require more frequent dosing to maintain target coverage. For example, the LTB4 antagonist CP-105696 has been noted to have a long half-life potentially allowing for twice-weekly dosing, but the specific ED50 for neutropenia is not directly comparable [2]. The long-acting profile of Amelubant is a key differentiator supporting once-daily oral dosing in clinical trials.

In Vivo Pharmacology Pharmacodynamics Preclinical Models

Amelubant Effectively Inhibits a Clinically-Relevant Neutrophil Activation Biomarker (Mac-1) in RA Patients

In a clinical study of patients with active rheumatoid arthritis (RA), Amelubant demonstrated a clear pharmacodynamic effect on a key inflammatory biomarker [1]. Treatment with once-daily oral Amelubant at 25 mg and 150 mg resulted in 100% inhibition of ex vivo LTB4-induced Mac-1 (CD11b/CD18) expression on neutrophils, achieving statistical significance compared to placebo (p<0.005) [1]. This inhibition was rapid (achieved within 2-4 hours post-dose) and long-lasting, persisting for the full 24-hour dosing interval. While the subsequent 3-month Phase II trial in RA did not meet its primary clinical endpoint (ACR20 response), this robust biomarker inhibition confirms target engagement and the potential for modifying neutrophilic inflammation in humans [2].

Clinical Pharmacology Rheumatoid Arthritis Biomarkers

Optimal Research and Preclinical Applications for Amelubant Based on Differentiating Evidence


Investigating the Role of LTB4-Driven Neutrophilic Inflammation

Amelubant is the optimal tool for studies requiring selective and potent blockade of the LTB4 pathway in vivo, particularly in models of neutrophilic inflammation. Its high in vivo potency (ED50 of 0.004 mg/kg for neutropenia) and sustained 24-hour receptor blockade after a single oral dose make it ideal for chronic dosing in rodent or non-human primate models of respiratory diseases (e.g., COPD, CF) [1]. The demonstrated 100% inhibition of the neutrophil activation marker Mac-1 in human patients provides confidence in its translational relevance [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Biomarker Studies

The well-characterized prodrug-to-active metabolite conversion of Amelubant, combined with its robust, quantifiable PD effect on Mac-1 expression, makes it a powerful tool for PK/PD studies. Researchers can leverage this compound to study the relationship between plasma concentrations of its active metabolites (BIIL 260/315) and the degree of target engagement on circulating neutrophils [1]. This is particularly useful for validating target engagement assays and building translational PK/PD models for anti-inflammatory therapies.

Validating LTB4 as a Therapeutic Target in Cystic Fibrosis (CF) and Severe Asthma

Given its advanced clinical development history in CF and other respiratory diseases, Amelubant is a benchmark compound for testing the LTB4 hypothesis in these indications. While clinical trials in CF and RA did not meet all primary endpoints, the robust preclinical and biomarker data support its use as a gold-standard probe to define the contribution of LTB4 to pathophysiology in specific disease models [1]. It remains a key reference molecule for studies aiming to understand the role of LTB4 in mucus hypersecretion, airway neutrophilia, and bacterial clearance in CF.

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